molecular formula C11H8Cl2N2OS B11117578 2-[(2,4-Dichlorobenzyl)thio]pyrimidin-4-ol CAS No. 91183-22-1

2-[(2,4-Dichlorobenzyl)thio]pyrimidin-4-ol

Cat. No.: B11117578
CAS No.: 91183-22-1
M. Wt: 287.2 g/mol
InChI Key: NKZWWGQHTMRCTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,4-Dichlorobenzyl)thio]pyrimidin-4-ol is a chemical compound with the molecular formula C11H8Cl2N2OS It features a pyrimidine ring substituted with a 2,4-dichlorobenzylthio group and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorobenzyl)thio]pyrimidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and 4-hydroxypyrimidine.

    Nucleophilic Substitution: The 2,4-dichlorobenzyl chloride undergoes nucleophilic substitution with 4-hydroxypyrimidine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-[(2,4-Dichlorobenzyl)thio]pyrimidin-4-ol can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding thiol derivative.

    Substitution: The compound can participate in substitution reactions, where the hydroxyl group or the thioether linkage can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

Chemistry

In chemistry, 2-[(2,4-Dichlorobenzyl)thio]pyrimidin-4-ol is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for incorporation into polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorobenzyl)thio]pyrimidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,6-Dichlorobenzyl)thio]pyrimidin-4-ol
  • 2-[(3,4-Dichlorobenzyl)thio]pyrimidin-4-ol
  • 2-[(2,5-Dichlorobenzyl)thio]pyrimidin-4-ol

Uniqueness

2-[(2,4-Dichlorobenzyl)thio]pyrimidin-4-ol is unique due to the specific positioning of the dichlorobenzyl group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its analogs.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable intermediate in chemical synthesis and a promising candidate for biological and medicinal applications. Further research into its properties and applications could lead to new discoveries and advancements in science and technology.

Properties

CAS No.

91183-22-1

Molecular Formula

C11H8Cl2N2OS

Molecular Weight

287.2 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C11H8Cl2N2OS/c12-8-2-1-7(9(13)5-8)6-17-11-14-4-3-10(16)15-11/h1-5H,6H2,(H,14,15,16)

InChI Key

NKZWWGQHTMRCTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC2=NC=CC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.